N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and tetrazole rings.
Reduction: Reduced forms of the benzothiazole and tetrazole rings.
Substitution: Substituted derivatives at the sulfonyl and carboxamide positions.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antibacterial or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials due to its stability and reactivity.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxamide group can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide
- N-[(2E)-6-(Methylsulfonyl)-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide
Uniqueness
N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its combination of a benzothiazole ring, a tetrazole ring, and a cyclohexane carboxamide group. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound recognized for its potential biological activity. This compound features a benzothiazole core, a methylsulfonyl group, and a tetrazole moiety, which are known to contribute to various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₆N₆O₃S. It has a molecular weight of approximately 328.39 g/mol. The compound's structure is characterized by the following features:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₆O₃S |
Molecular Weight | 328.39 g/mol |
LogP | 3.5621 |
Polar Surface Area | 72.673 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets. The benzothiazole ring is known to inhibit enzymes and modulate receptor functions, while the methylsulfonyl group enhances solubility and bioavailability, facilitating effective delivery to biological targets .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. Preliminary studies suggest that this compound may share these properties, although specific data on its antimicrobial efficacy remains limited .
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer potential. A study involving related compounds demonstrated inhibition of tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells via modulation of signaling pathways associated with cell survival and death . Further investigation into this compound's effects on cancer cells is warranted.
Anti-inflammatory Effects
Compounds containing benzothiazole rings have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation. This suggests that this compound may also possess similar effects, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives:
- Antimalarial Activity : A related study found that benzothiazole hydrazones exhibited significant antimalarial activity against resistant strains of Plasmodium falciparum. The compounds demonstrated both in vitro and in vivo efficacy, suggesting a promising avenue for further exploration with this compound .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that structurally similar compounds could induce cytotoxic effects on various cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for potential therapeutic applications.
Properties
Molecular Formula |
C16H18N6O3S2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H18N6O3S2/c1-27(24,25)11-5-6-12-13(9-11)26-15(18-12)19-14(23)16(7-3-2-4-8-16)22-10-17-20-21-22/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,23) |
InChI Key |
YRUYBRLRCSFSMW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
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